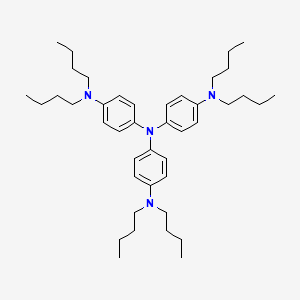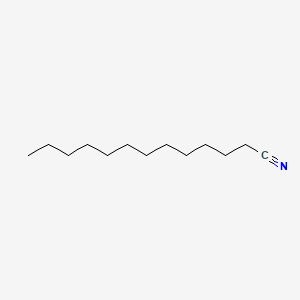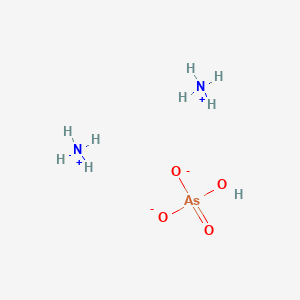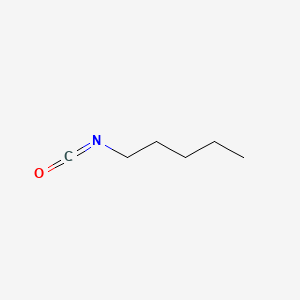
Diethyl 2,4,6-trioxoheptanedioate
Overview
Description
Diethyl 2,4,6-trioxoheptanedioate is an organic compound with the molecular formula C11H14O7. It is a derivative of heptanedioic acid and is characterized by the presence of three oxo groups at positions 2, 4, and 6. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Mechanism of Action
Target of Action
Diethyl 2,4,6-trioxoheptanedioate primarily targets 2-(Aryliminomethyl)phenols . These phenols play a crucial role in the synthesis of chromeno[4,3-b]pyridines , which are aza analogs of Δ1-trans-tetrahydrocannabinol and Δ1(6)-trans-tetrahydrocannabinol . These are well-known physiologically active components isolated from Cannabis .
Mode of Action
The interaction of this compound with its targets results in a condensation reaction . This reaction occurs with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone, producing diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4H-chromeno[4,3-b]pyridine-2,5-dicarboxylate as a mixture of diastereoisomers .
Biochemical Pathways
The condensation of this compound with 2-(Aryliminomethyl)phenols affects the synthesis pathway of chromeno[4,3-b]pyridines
Pharmacokinetics
The compound’s boiling point is reported to be 3469ºC at 760 mmHg , which may impact its bioavailability.
Result of Action
The result of this compound’s action is the production of diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4H-chromeno[4,3-b]pyridine-2,5-dicarboxylate . This compound is a mixture of diastereoisomers, with the major (4aR,5R,10aR)-isomer being isolated as an individual substance .
Action Environment
The condensation reaction with 2-(aryliminomethyl)phenols occurs in acetone , suggesting that the solvent environment plays a role in the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,4,6-trioxoheptanedioate can be synthesized through the condensation of diethyl malonate with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but is optimized for higher yields and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,4,6-trioxoheptanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include diethyl 2,4,6-trihydroxyheptanedioate, diethyl 2,4,6-dicarboxyheptanedioate, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Diethyl 2,4,6-trioxoheptanedioate has several applications in scientific research:
Comparison with Similar Compounds
Diethyl malonate: A simpler ester with two ethoxy groups and no oxo groups.
Diethyl 2,4-dioxoheptanedioate: Similar structure but with only two oxo groups.
Diethyl 2,4,6-trihydroxyheptanedioate: The reduced form of diethyl 2,4,6-trioxoheptanedioate.
Uniqueness: this compound is unique due to the presence of three oxo groups, which significantly enhance its reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
IUPAC Name |
diethyl 2,4,6-trioxoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O7/c1-3-17-10(15)8(13)5-7(12)6-9(14)11(16)18-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVJYXVUMMBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)CC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218949 | |
| Record name | Diethyl trioxopimelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68854-18-2 | |
| Record name | Diethyl trioxopimelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68854-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl trioxopimelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl 2,4,6-trioxoheptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL TRIOXOPIMELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V98KE489V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Diethyl 2,4,6-trioxoheptanedioate in coordination chemistry?
A: this compound, often referred to as a 1,3,5-triketonate, acts as a versatile ligand in coordination chemistry. It forms complexes with various metal ions, including nickel(II), by coordinating through its oxygen atoms. Specifically, it can bridge two metal centers, leading to the formation of binuclear complexes [, ]. This bridging ability makes it valuable for studying magnetic interactions between metal ions.
Q2: How does the structure of the binuclear nickel(II) complex with this compound influence its magnetic properties?
A: In the binuclear nickel(II) complex formed with this compound, the two nickel(II) ions are bridged by two triketonate ligands through a di-μ-oxo linkage []. This arrangement facilitates antiferromagnetic spin-spin coupling between the nickel(II) ions, meaning their magnetic moments tend to align in opposite directions, resulting in an overall decrease in the magnetic moment of the complex []. The strength of this antiferromagnetic coupling is influenced by structural factors such as the Ni-O-Ni bond angle and the Ni-O bond lengths [].
Q3: Besides binuclear nickel(II) complexes, what other applications does this compound have in organic synthesis?
A: this compound serves as a valuable reagent in organic synthesis, particularly in synthesizing heterocyclic compounds. For example, it reacts with 2-(aryliminomethyl)phenols to yield chromeno[4,3-b]pyridines, a class of compounds with potential biological activity [, ]. This reaction highlights the versatility of this compound as a building block for creating diverse molecular structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)









